molecular formula C16H23N3 B15466056 N-Butyl-4-(quinoxalin-2-yl)butan-1-amine CAS No. 59320-10-4

N-Butyl-4-(quinoxalin-2-yl)butan-1-amine

Cat. No.: B15466056
CAS No.: 59320-10-4
M. Wt: 257.37 g/mol
InChI Key: PBVLLLXONSXEQB-UHFFFAOYSA-N
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Description

N-Butyl-4-(quinoxalin-2-yl)butan-1-amine is a synthetic quinoxaline derivative of significant interest in medicinal chemistry and oncology research. Quinoxalines are recognized as privileged, nitrogen-rich heterocyclic scaffolds that serve as selective adenosine triphosphate (ATP) competitive inhibitors for a range of kinases crucial in carcinogenesis . This makes them promising starting points for the discovery of novel chemotherapeutic agents . Research indicates that quinoxaline-based compounds can exhibit potent anti-proliferative activity against various human tumor cell lines, including HCT116 human colon carcinoma, HepG2 liver hepatocellular carcinoma, and MCF-7 human breast adenocarcinoma . The mechanism of action for many active quinoxaline derivatives involves the induction of apoptosis and disruption of the cell cycle, potentially leading to cell cycle arrest . The structure of this particular compound, which features a flexible butylamine chain, is designed to explore structure-activity relationships and optimize pharmacological properties. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

59320-10-4

Molecular Formula

C16H23N3

Molecular Weight

257.37 g/mol

IUPAC Name

N-butyl-4-quinoxalin-2-ylbutan-1-amine

InChI

InChI=1S/C16H23N3/c1-2-3-11-17-12-7-6-8-14-13-18-15-9-4-5-10-16(15)19-14/h4-5,9-10,13,17H,2-3,6-8,11-12H2,1H3

InChI Key

PBVLLLXONSXEQB-UHFFFAOYSA-N

Canonical SMILES

CCCCNCCCCC1=NC2=CC=CC=C2N=C1

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparative Properties of 2-yl and 6-yl Isomers

Property This compound N-Butyl-4-(quinoxalin-6-yl)butan-1-amine
CAS No. Not provided in evidence 59320-09-1
Molecular Formula C₁₆H₂₃N₃ C₁₆H₂₃N₃
Molecular Weight 257.37 g/mol 257.37 g/mol
Boiling Point Not available Not reported
Storage/Purity Not available Unspecified

Key Observations :

  • This could influence solubility in polar solvents, as noted in general solvent interaction principles .
  • Biological Activity: Positional isomerism often alters binding affinity in drug-receptor interactions. For example, 2-substituted quinoxalines may exhibit stronger π-π stacking in enzymatic pockets compared to 6-substituted analogs.

Broader Context: Quinoxaline Derivatives with Alkylamine Chains

While direct data on other analogs (e.g., varying alkyl chain lengths or substituents) are absent in the evidence, general trends in quinoxaline chemistry can be inferred:

  • Solubility: Longer alkyl chains (e.g., butyl vs. methyl) typically enhance lipophilicity, reducing aqueous solubility. This aligns with solvent classification systems, where nonpolar sidechains favor dissolution in organic solvents like dichloromethane or ethyl acetate .
  • Thermal Stability : Aliphatic amines like the butyl group may lower melting/boiling points compared to aromatic amines, though experimental values are unavailable .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for N-Butyl-4-(quinoxalin-2-yl)butan-1-amine, and how are intermediates validated?

  • Methodology : Synthesis typically involves a multi-step approach:

  • Step 1 : Coupling of quinoxaline-2-carboxylic acid derivatives with a butan-1-amine backbone via amidation or alkylation. Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is often used to introduce the quinoxaline moiety .
  • Step 2 : Purification via column chromatography or preparative HPLC to isolate the target compound .
  • Validation : Intermediates are confirmed using 1H^1H-/13C^{13}C-NMR, FT-IR (for amine and quinoxaline functional groups), and high-resolution mass spectrometry (HRMS) .

Q. How do researchers characterize the physicochemical properties of this compound?

  • Key Parameters :

  • Lipophilicity (log P) : Measured via reverse-phase HPLC or shake-flask methods to assess membrane permeability .
  • Solubility : Determined in PBS (pH 7.4) and DMSO using UV-Vis spectroscopy .
  • Stability : Evaluated under varying pH (1–10) and temperature (4–37°C) conditions via LC-MS to identify degradation products .

Q. What preliminary assays are used to screen its biological activity?

  • In vitro Screening :

  • Enzyme inhibition : Fluorescence-based assays (e.g., kinase or protease inhibition) using recombinant proteins .
  • Cellular viability : MTT/XTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
    • Target Identification : Surface plasmon resonance (SPR) or thermal shift assays to study binding to putative targets like serotonin/norepinephrine transporters .

Advanced Research Questions

Q. How can regioselectivity challenges during quinoxaline functionalization be addressed?

  • Strategies :

  • Directing Groups : Use of transient metal-chelating groups (e.g., pyridinyl) to guide cross-coupling at the quinoxaline 2-position .
  • Computational Modeling : DFT calculations (e.g., Gaussian 09) to predict reactive sites and optimize reaction conditions .
    • Case Study : A 2024 study resolved competing C2 vs. C3 functionalization using Pd/PCy3_3-catalyzed conditions, achieving >90% C2 selectivity .

Q. What experimental designs resolve contradictions in reported receptor binding affinities?

  • Root Causes : Variability often arises from assay conditions (e.g., buffer ionic strength, cell membrane composition).
  • Mitigation :

  • Standardized Protocols : Use of HEK-293 cells stably expressing human SERT/NET receptors for consistent IC50_{50} measurements .
  • Orthogonal Validation : Compare radioligand displacement (e.g., 3H^3H-paroxetine) with electrophysiological recordings in neuronal cultures .

Q. How can computational methods predict metabolite toxicity for this amine derivative?

  • Approach :

  • In silico Tools : SwissADME for predicting Phase I/II metabolism; ProTox-II for acute toxicity profiling (e.g., hepatotoxicity) .
  • Docking Studies : AutoDock Vina to simulate interactions with CYP450 isoforms (e.g., CYP3A4) and identify potential reactive metabolites .

Data Analysis and Optimization

Q. What statistical models are used to optimize reaction yields in scaled-up synthesis?

  • Design of Experiments (DoE) : Response surface methodology (RSM) to analyze factors like temperature, catalyst loading, and solvent polarity. For example, a 2023 study achieved 82% yield by optimizing Pd(OAc)2_2 loading at 1.5 mol% in DMF/H2 _2O .
  • Machine Learning : Random Forest models trained on historical reaction data to predict optimal conditions for novel derivatives .

Q. How do researchers reconcile discrepancies in solubility data across studies?

  • Standardization : Follow USP guidelines for equilibrium solubility measurements.
  • Advanced Techniques : Use of biorelevant media (e.g., FaSSIF/FeSSIF) to mimic gastrointestinal conditions .

Safety and Handling

Q. What safety protocols are critical for handling this compound in vitro?

  • PPE : Nitrile gloves, lab coat, and chemical goggles to prevent skin/eye contact (LD50_{50} data pending; assume acute toxicity) .
  • Ventilation : Use fume hoods during weighing/dissolution to avoid aerosolized particles .

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